Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d
Brand Name: Vulcanchem
CAS No.: 176370-45-9
VCID: VC0062100
InChI: InChI=1S/C26H31FN4O4/c1-4-6-8-16-14-18(15-17(22(16)32)9-7-5-2)24(33)29-21-23(28)31(26(35)30(3)25(21)34)20-12-10-19(27)11-13-20/h10-15,32H,4-9,28H2,1-3H3,(H,29,33)
SMILES: CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N
Molecular Formula: C26H31FN4O4
Molecular Weight: 482.5 g/mol

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d

CAS No.: 176370-45-9

Cat. No.: VC0062100

Molecular Formula: C26H31FN4O4

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

Benzamide,  N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d - 176370-45-9

Specification

CAS No. 176370-45-9
Molecular Formula C26H31FN4O4
Molecular Weight 482.5 g/mol
IUPAC Name N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide
Standard InChI InChI=1S/C26H31FN4O4/c1-4-6-8-16-14-18(15-17(22(16)32)9-7-5-2)24(33)29-21-23(28)31(26(35)30(3)25(21)34)20-12-10-19(27)11-13-20/h10-15,32H,4-9,28H2,1-3H3,(H,29,33)
Standard InChI Key REKOYFBNTSUXGM-UHFFFAOYSA-N
SMILES CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N
Canonical SMILES CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

Introduction

Chemical Identity and Structural Characteristics

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-, identified by CAS number 176370-45-9, is a complex organic molecule belonging to the benzamide class of compounds. This molecule features a distinctive structure that combines several important functional groups, including a benzamide core, a pyrimidine ring with multiple substituents, and a hydroxyl-containing aromatic system with dibutyl chains.

The chemical identity and key properties of this compound are summarized in Table 1:

PropertyValue
CAS Number176370-45-9
Molecular FormulaC26H31FN4O4
Molecular Weight482.5 g/mol
IUPAC NameN-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide
Standard InChIInChI=1S/C26H31FN4O4/c1-4-6-8-16-14-18(15-17(22(16)32)9-7-5-2)24(33)29-21-23(28)31(26(35)30(3)25(21)34)20-12-10-19(27)11-13-20/h10-15,32H,4-9,28H2,1-3H3,(H,29,33)
Standard InChIKeyREKOYFBNTSUXGM-UHFFFAOYSA-N
SMILESCCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

The structural features that characterize this molecule include:

  • A pyrimidine ring with an amino group at position 6, contributing to potential hydrogen bonding interactions

  • A 4-fluorophenyl substituent at position 1, which may enhance lipophilicity and binding affinity

  • A methyl group at position 3 on the pyrimidine ring

  • Dioxo functionalities at positions 2 and 4 of the pyrimidine structure

  • A hydroxyl group on the benzene ring, providing additional hydrogen bonding potential

  • Two butyl chains at positions 3 and 5 of the benzene ring, enhancing lipophilicity

These structural characteristics collectively contribute to the compound's physical and chemical properties, including moderate to high polarity and potential for hydrogen bonding, which may influence its interaction with biological targets .

Biological Activity and Mechanism of Action

Benzamide derivatives containing pyrimidine rings have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound under consideration, with its unique structural features, may exhibit multiple mechanisms of action relevant to drug development.

Receptor Modulation

Benzamide derivatives similar to this compound have demonstrated activity as modulators of various receptor systems. Research suggests that such compounds may act as antagonists or agonists for nuclear receptors, particularly:

  • Retinoid X receptors (RXR)

  • Estrogen receptors (ER)

The specific structural configuration of this compound, particularly the arrangement of the fluorophenyl group and the pyrimidine ring, may contribute to receptor binding affinity and selectivity.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. Related benzamide derivatives have shown inhibitory effects on enzymes such as:

  • Cholinesterases, which can enhance neurotransmitter levels

  • Enzymes involved in DNA replication and protein synthesis

  • P2X7 receptor, which is involved in inflammation and pain perception

The precise mechanism of enzyme inhibition would depend on the specific binding interactions between the compound and enzyme active sites, influenced by the compound's unique substitution pattern.

Anticancer Activity

A significant area of research for benzamide derivatives containing pyrimidine structures is their potential anticancer activity. Recent studies have evaluated the cytotoxic effects of pyrimidinyl benzamide derivatives against various cancer cell lines, including:

Cancer Cell LineTypeNotable CompoundsActivity Level
A-549Non-small cell lung cancerDerivatives with specific substituentsModerate to high
HCT-116Colorectal cancerCompounds with electron-withdrawing groupsHigh
PANC-1Pancreatic cancerFluorinated derivativesModerate to high
HeLaCervical cancerVarious substitution patternsVariable

Molecular docking studies with such compounds against targets like EGFR (6LUD) and CDK-4 (7SJ3) receptors have revealed distinct binding affinities influenced by the nature of substituent groups . These findings suggest that the specific compound under discussion may exhibit potential as an anticancer agent through similar mechanisms.

Antiviral Properties

Benzamide-based compounds have also demonstrated antiviral activities. Research indicates that certain benzamide derivatives exhibit activity against influenza A virus (subtype H5N1), with viral reduction capabilities in the range of 85-65% . The potential antiviral mechanisms may involve interference with viral replication processes or inhibition of viral entry into host cells.

Structure-Activity Relationships and Comparative Analysis

Understanding the relationship between structural features and biological activity provides valuable insights for optimizing compound properties. Comparison with structurally related benzamide derivatives reveals important structure-activity relationships.

Table 3. Comparison of Related Benzamide Derivatives:

CompoundCAS NumberKey Structural DifferencePotential Impact on Activity
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide176370-45-9Reference compoundBaseline activity profile
N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxybenzamide176370-49-3Non-fluorinated phenyl at position 1 and phenylmethyl at position 3May alter receptor binding and lipophilicity
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-2-hydroxy-5-methoxybenzamide176379-32-12-hydroxy-5-methoxy instead of 3,5-dibutyl-4-hydroxyDifferent hydrogen bonding pattern and reduced lipophilicity

Research Applications and Future Directions

Research into benzamide derivatives with pyrimidine structures continues to evolve, with several promising applications and future research directions.

Therapeutic Applications

Based on the biological activities observed in related compounds, potential therapeutic applications for this benzamide derivative include:

  • Development of anticancer agents, particularly for targeting specific cancers like lung, colorectal, pancreatic, and cervical cancers

  • Exploration of antiviral therapies, especially for influenza strains

  • Investigation of anti-inflammatory applications based on enzyme inhibition properties

  • Development of receptor modulators for treating metabolic or endocrine disorders

Structure Optimization

Future research may focus on structure optimization to enhance specific properties:

  • Modification of the fluorophenyl group to improve binding affinity

  • Adjustment of the dibutyl chains to optimize lipophilicity and pharmacokinetic properties

  • Introduction of additional functional groups to enhance selectivity for specific targets

  • Development of prodrug forms to improve bioavailability

Mechanism Elucidation

Further research is needed to fully elucidate the mechanisms of action:

  • Crystallographic studies of the compound bound to target proteins

  • Computational modeling to predict binding modes and energetics

  • Biochemical assays to quantify enzyme inhibition parameters

  • Cell-based studies to understand cellular uptake and distribution

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